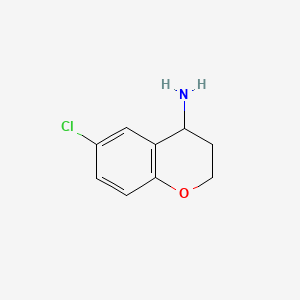

6-Chloro-chroman-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-chroman-4-ylamine is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 . It is primarily used for research and development purposes .

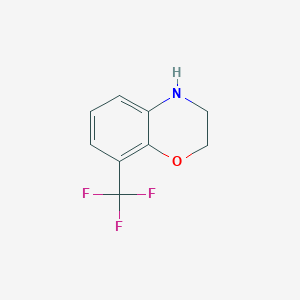

Molecular Structure Analysis

The molecular structure of 6-Chloro-chroman-4-ylamine consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . The absence of a C2-C3 double bond differentiates it from chromone and is associated with diverse biological activities .Physical And Chemical Properties Analysis

6-Chloro-chroman-4-ylamine has a molecular weight of 183.63 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Antibacterial Activity

6-Chloro-chroman-4-ylamine derivatives have been studied for their antibacterial properties. For instance, a compound synthesized from 4-chloro-3-nitro-2-oxo-2H-chromen-2-one showed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, indicating potential applications in combating bacterial infections (Govori & Haziri, 2014).

Anticancer Properties

Derivatives of 6-Chloro-chroman-4-ylamine have been explored for their anticancer activities. A study focused on synthesizing hybrid molecules starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine showed moderate cytotoxic activity against prostate cancer cell lines, suggesting potential in cancer treatment (Demirci & Demirbas, 2019).

Antimicrobial Effects

Fluorine-containing derivatives of 6-Chloro-chroman-4-ylamine exhibited in vitro antibacterial and antifungal activities, indicating their potential use as antimicrobial agents in medical and agricultural sectors (Chundawat, Sharma, & Bhagat, 2014).

Safety and Hazards

Safety measures for handling 6-Chloro-chroman-4-ylamine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . The chroman-4-one framework, to which 6-Chloro-chroman-4-ylamine belongs, is a significant structural entity that acts as a major building block in a large class of medicinal compounds . Therefore, it holds promise for future research and development in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that chromanone derivatives, to which 6-chloro-chroman-4-ylamine belongs, have a wide range of pharmacological activities . More research is needed to identify the specific targets of 6-Chloro-chroman-4-ylamine.

Mode of Action

As a chromanone derivative, it is likely to interact with its targets in a manner similar to other compounds in this class

Biochemical Pathways

Chromanone derivatives have been shown to impact a variety of biological activities, suggesting that they may affect multiple pathways

Result of Action

Given that chromanone derivatives exhibit a broad range of biological activities , it is plausible that 6-Chloro-chroman-4-ylamine may have diverse effects at the molecular and cellular levels

properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNYSHJWHCTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585684 |

Source

|

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-chroman-4-ylamine | |

CAS RN |

765880-61-3 |

Source

|

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]ethan-1-one](/img/structure/B1355667.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)